molecular formula C13H10BrFO2 B2684946 Ethyl 5-bromo-7-fluoro-2-naphthoate CAS No. 1956325-28-2

Ethyl 5-bromo-7-fluoro-2-naphthoate

Cat. No.: B2684946
CAS No.: 1956325-28-2
M. Wt: 297.123
InChI Key: QXBFINWSSFIRIJ-UHFFFAOYSA-N
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Description

Ethyl 5-bromo-7-fluoro-2-naphthoate is an organic compound with the molecular formula C13H10BrFO2 and a molecular weight of 297.12 g/mol . It is a derivative of naphthoic acid, characterized by the presence of bromine and fluorine atoms on the naphthalene ring. This compound is typically a white to yellow solid and is used in various chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 5-bromo-7-fluoro-2-naphthoate typically involves the esterification of 5-bromo-7-fluoro-2-naphthoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Purification of the product is typically achieved through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-bromo-7-fluoro-2-naphthoate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms on the naphthalene ring can be substituted by other nucleophiles under appropriate conditions.

    Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The compound can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions:

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Reduction: LiAlH4 in anhydrous ether.

    Oxidation: KMnO4 in an aqueous medium.

Major Products Formed:

    Substitution: Ethyl 5-substituted-7-fluoro-2-naphthoate.

    Reduction: Ethyl 5-bromo-7-fluoro-2-naphthol.

    Oxidation: 5-bromo-7-fluoro-2-naphthoic acid.

Scientific Research Applications

Ethyl 5-bromo-7-fluoro-2-naphthoate is utilized in various scientific research fields, including:

    Chemistry: As a building block for the synthesis of more complex organic molecules.

    Biology: In the study of enzyme interactions and as a potential inhibitor in biochemical assays.

    Medicine: As a precursor for the development of pharmaceutical compounds with potential therapeutic effects.

    Industry: In the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 5-bromo-7-fluoro-2-naphthoate involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and specificity towards these targets, thereby modulating their activity. The exact pathways involved can vary based on the biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Ethyl 5-bromo-7-fluoro-2-naphthoate can be compared with other naphthoate derivatives, such as:

  • Ethyl 5-bromo-2-naphthoate
  • Ethyl 7-fluoro-2-naphthoate
  • Ethyl 5-chloro-7-fluoro-2-naphthoate

Uniqueness: The unique combination of bromine and fluorine atoms in this compound imparts distinct chemical and physical properties, such as increased reactivity and specific binding interactions, which can be advantageous in various applications.

Properties

IUPAC Name

ethyl 5-bromo-7-fluoronaphthalene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrFO2/c1-2-17-13(16)8-3-4-11-9(5-8)6-10(15)7-12(11)14/h3-7H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXBFINWSSFIRIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=CC(=CC(=C2C=C1)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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